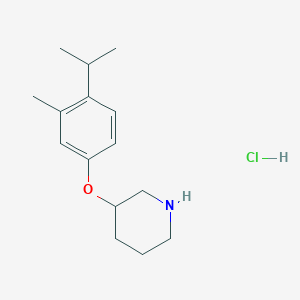
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Overview
Description
“3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It has an average mass of 269.810 Da and a monoisotopic mass of 269.154633 Da .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .
Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H24ClNO, an average mass of 269.810 Da, and a monoisotopic mass of 269.154633 Da .
Scientific Research Applications
Copolymerization and Synthesis
- Synthesis and Styrene Copolymerization : Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants related to 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride, have been synthesized and copolymerized with styrene. These compounds are characterized by various analytical techniques and show thermal decomposition in a nitrogen atmosphere at specific temperature ranges (Whelpley et al., 2022).
Chemical Properties and Structure Analysis
- Crystal Structure Analysis : The study of the crystal structures of compounds related to this compound reveals differences in the conformation and inclination of the phenoxycarbonyl ring with respect to the piperidine ring (Raghuvarman et al., 2014).
- Synthesis and Molecular Structure : The synthesis of related compounds and their molecular structures have been detailed, highlighting the role of hydrogen bonding and C-H…π interactions in stabilizing their structures (Khan et al., 2013).
Pharmacological Activity and Receptor Interaction
- Histamine H3 Receptor Antagonists : Studies on compounds containing the 4-phenoxypiperidine core, related to this compound, show potent antagonist activity at the histamine H3 receptor. This suggests potential applications in neuropharmacology and receptor studies (Dvorak et al., 2005).
Metabolic and Biological Effects
- Metabolic Activity : Related compounds have shown to influence metabolic activity, such as impacting feeding behavior and energy expenditure in animal models, indicating potential applications in metabolic studies (Massicot et al., 1984).
Synthesis and Reaction Studies
- Synthesis and Reactions : Investigations into the synthesis and reactions of isopropylidene derivatives, closely related to this compound, provide insights into their chemical reactivity and potential applications in synthetic chemistry (Deruiter et al., 1987).
properties
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)15-7-6-13(9-12(15)3)17-14-5-4-8-16-10-14;/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSASXHTNWQJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




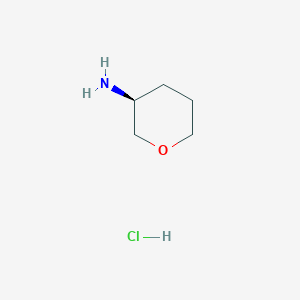
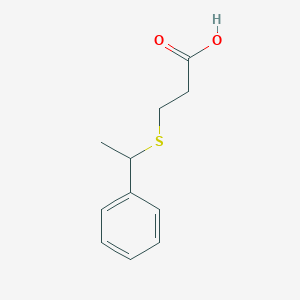

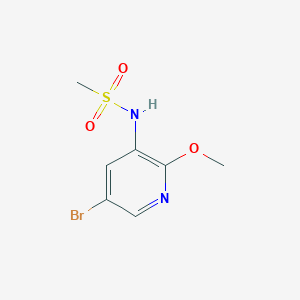


![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)



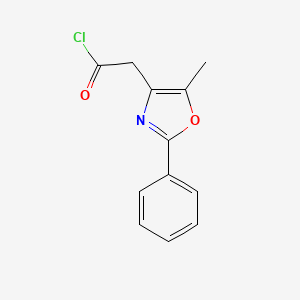
![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)
